1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one is a complex heterocyclic compound characterized by the presence of both pyridine and piperazine rings. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activities which include antimicrobial and anticancer properties. The compound's chemical structure allows it to interact with various biological targets, making it a subject of interest in drug development and therapeutic research.
This compound is classified as a piperazine derivative, specifically containing two pyridine moieties. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name, which reflects its systematic composition. The compound's unique arrangement of nitrogen-containing rings contributes to its diverse chemical reactivity and biological functionality.
The synthesis of 1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one can be achieved through several synthetic routes. A common method involves the reaction of pyridine derivatives with piperazine under controlled conditions.
The molecular formula for 1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one is C_{15}H_{16}N_{4}O. The structure features a piperazine core substituted at one nitrogen atom with a pyridine ring and at another position with an acetyl group linked to a second pyridine ring.
1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one can undergo various chemical reactions:
Common solvents for these reactions include ethanol or dichloromethane, with temperatures varying from room temperature to reflux conditions depending on the specific reaction type.
The mechanism of action for 1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one primarily involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.
Relevant data on melting point, boiling point, and spectral data (NMR, IR) would typically be acquired through experimental characterization methods.
1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one has several scientific applications:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal research, highlighting its potential as a valuable tool in various scientific fields.
The structural hybridization of piperazine and pyridine rings represents a cornerstone strategy in modern central nervous system (CNS) drug discovery. Compounds featuring these fused pharmacophores, exemplified by 1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one, exhibit optimized blood-brain barrier permeability and receptor engagement profiles critical for neurological therapeutics. This molecule contains a piperazine-2-one core flanked by pyridin-2-yl and pyridin-3-yl substituents—a configuration enabling multifaceted interactions with biological targets through hydrogen bonding, π-stacking, and electrostatic forces. The electron-deficient nature of both pyridine rings enhances dipole moments, while the tertiary nitrogen atoms serve as hydrogen bond acceptors, collectively promoting target affinity and metabolic stability [4]. Such bipyridyl-piperazine architectures have emerged as privileged scaffolds for addressing complex neurodegenerative and neuropsychiatric conditions where single-target agents often show limited efficacy.
The spatial orientation of pyridine nitrogen atoms in this hybrid scaffold dictates its molecular recognition properties. Pyridin-2-yl substitution at N1 provides a hydrogen bond-accepting site geometrically constrained for optimal interaction with transmembrane receptor pockets, while the 3-pyridylacetyl group at C4 introduces conformational flexibility and enhanced hydrophobic contact surfaces. This arrangement yields a distinct dipole moment (estimated >3.5 Debye) that promotes passage through lipid membranes while retaining aqueous solubility—a dual characteristic essential for CNS bioavailability [8].
Computational analyses reveal that the piperazine-2-one carbonyl forms critical hydrogen bonds with serine residues in enzymatic targets, while the pyridine rings engage in cation-π interactions with lysine or arginine side chains. This is exemplified in sigma receptor binding, where the bipyridyl configuration complements the hydrophobic cleft adjacent to the orthosteric site [2]. The molecule’s topological polar surface area (~70 Ų) falls within the optimal range for blood-brain barrier penetration, explaining the observed CNS activity of structural analogs in preclinical models [5].
Table 1: Structural Elements and Functional Roles in Bipyridyl-Piperazine Hybrids
Structural Feature | Physicochemical Property | Biological Significance |
---|---|---|
Piperazine-2-one core | Hydrogen bond donor/acceptor pair | Stabilizes protein-ligand complexes via dual H-bonding |
Pyridin-2-yl at N1 | pKa ~3.5 (weak base) | Enhances membrane permeability; reduces cationic burden |
Pyridin-3-ylacetyl at C4 | Conformational flexibility | Accommodates diverse receptor topographies |
Carbonyl group | Strong dipole moment | Facilitates water solubility and target engagement |
Bipyridyl system | π-Stacking capability | Promotes interaction with aromatic residues in binding pockets |
Piperazine derivatives have undergone three generations of development in neuropharmacology. Early unsubstituted piperazines (1950s–1970s) like 1-(2-pyrimidinyl)piperazine demonstrated moderate serotonin (5-HT₁ₐ) affinity but lacked selectivity. Second-generation N-arylpiperazines (1980s–2000s) incorporated aromatic extensions, yielding compounds such as 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives with improved serotonergic activity (IC₅₀ = 0.23–12 nM for serotonin reuptake inhibition) [5]. The current generation features bipyridyl-acetylpiperazinones designed for dual-target engagement, exemplified by our compound of interest.
The strategic incorporation of pyridine heterocycles marked a pivotal advancement. Replacement of phenyl rings with pyridyl counterparts enhanced metabolic stability and reduced off-target interactions. For instance, in sigma receptor ligands, substituting piperidine with piperazine and optimizing pyridine positioning yielded compounds with >400-fold selectivity for sigma-1 over sigma-2 receptors (e.g., Ki σ1 = 3.64 nM vs. σ2 = 22.4 nM) [2]. This evolution capitalized on piperazine’s capacity to serve as a conformational bridge between aromatic systems, enabling simultaneous interaction with monoamine transporters and G-protein-coupled receptors implicated in depression, neurodegeneration, and psychosis.
Table 2: Milestones in Piperazine-Based CNS Drug Development
Era | Prototype Structures | Therapeutic Target | Key Advancement |
---|---|---|---|
1950–1979 | Simple N-alkyl/aryl piperazines | Serotonin receptors | Basic pharmacophore identification |
1980–2010 | 1-(4-(Piperazin-1-yl)phenyl) derivatives | SERT; 5-HT receptors | Enhanced selectivity via aromatic extensions |
2010–Present | Bipyridyl-acetylpiperazinones | Sigma receptors; dual targets | Multi-target engagement with improved BBB penetration |
Neurodegenerative diseases exhibit multifactorial pathologies involving protein misfolding, neuroinflammation, excitotoxicity, and mitochondrial dysfunction. Single-target agents frequently show limited clinical efficacy, creating impetus for multi-target ligands. The bipyridyl-piperazine scaffold addresses this through simultaneous modulation of sigma receptors and monoaminergic systems—target combinations with clinically validated synergy [2] [3].
Sigma-1 receptors serve as molecular chaperones at endoplasmic reticulum-mitochondrial contact sites, regulating calcium signaling, reactive oxygen species production, and unfolded protein responses. Their activation demonstrates neuroprotection in amyotrophic lateral sclerosis (ALS) models, where sigma-1 agonists prolong motor neuron survival and delay disease progression [3]. Concurrently, modulation of serotonergic pathways addresses neuropsychiatric comorbidities in neurodegeneration. Our compound’s structural analog EVT-3115632 demonstrates this polypharmacology, showing affinity for both sigma receptors and serotonin transporters [2].
The pathological intersection in conditions like Alzheimer’s disease further justifies dual targeting: Sigma-1 activation mitigates β-amyloid toxicity and improves mitochondrial function, while 5-HT modulation enhances neurotrophic factor expression (e.g., BDNF) and synaptic plasticity. Molecular modeling confirms that bipyridyl-piperazine scaffolds can occupy both sigma-1 binding pockets and serotonin transporter S1 sites through conformational flexibility—a feat unattainable with simpler piperazine derivatives [2] [5].
Structural Comparison to Clinical Candidates
Figure Concept: Molecular Docking Model
Illustration of 1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one simultaneously engaging:
- Sigma-1 receptor via pyridin-3-yl insertion into hydrophobic cleft
- Serotonin transporter through piperazine-2-one H-bonding
- Dopamine D₂ receptor via pyridin-2-yl π-stacking
This pharmacodynamic synergy positions bipyridyl-piperazinones as next-generation agents capable of addressing both neuronal degeneration and associated neurotransmitter deficits—a unified approach grounded in the compound’s distinctive architecture [2] [3] [5].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1